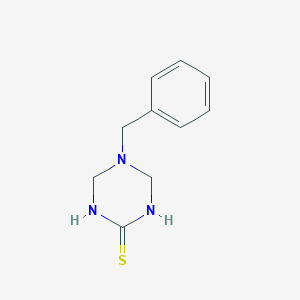

5-Benzyl-1,3,5-triazinane-2-thione

Description

The exact mass of the compound 5-Benzyl-1,3,5-triazinane-2-thione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >31.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Benzyl-1,3,5-triazinane-2-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzyl-1,3,5-triazinane-2-thione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-benzyl-1,3,5-triazinane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3S/c14-10-11-7-13(8-12-10)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONULLPFRANLHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC(=S)NCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350153 | |

| Record name | 5-benzyl-1,3,5-triazinane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663716 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

42170-02-5 | |

| Record name | 5-benzyl-1,3,5-triazinane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Benzyl-1,3,5-triazinane-2-thione

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 5-Benzyl-1,3,5-triazinane-2-thione (CAS No. 42170-02-5)[1][2]. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the fundamental principles and causal relationships behind the experimental design. We present a robust, one-pot synthesis protocol based on the Mannich reaction, a cornerstone of heterocyclic chemistry. Furthermore, we detail a multi-technique characterization workflow, establishing a self-validating system to ensure the structural integrity and purity of the final compound. This guide serves as a practical and authoritative resource for the reliable preparation and verification of this versatile heterocyclic scaffold.

Introduction and Strategic Overview

The 1,3,5-triazinane framework is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[3][4][5] The introduction of a thione group and a benzyl substituent at the 5-position creates 5-Benzyl-1,3,5-triazinane-2-thione, a molecule of significant interest for further functionalization and biological screening. Its molecular formula is C₁₀H₁₃N₃S, with a corresponding molecular weight of approximately 207.3 g/mol .[1][6]

The synthetic approach detailed herein is a three-component Mannich-type reaction, a classic and highly efficient method for the formation of C-N bonds and the construction of nitrogen-containing heterocycles.[7][8] This strategy was selected for its operational simplicity, high atom economy, use of readily available starting materials (benzylamine, formaldehyde, and thiourea), and typically mild reaction conditions. This one-pot convergence minimizes intermediate isolation steps, thereby reducing waste and improving overall yield.

The subsequent characterization strategy employs a synergistic combination of spectroscopic and physical methods. This orthogonal approach ensures that every aspect of the molecule's identity—from its elemental composition and molecular weight to its specific atomic connectivity and functional groups—is rigorously confirmed.

Synthesis Methodology: The Mannich Reaction Pathway

The formation of the 5-Benzyl-1,3,5-triazinane-2-thione ring system is achieved through a condensation reaction between benzylamine, formaldehyde, and thiourea. The reaction proceeds via the initial formation of a benzyl-substituted iminium ion from the reaction of benzylamine and formaldehyde. This electrophilic intermediate is then attacked by the nucleophilic nitrogen atoms of thiourea. A second molecule of formaldehyde participates in the cyclization to form the stable six-membered triazinane ring.

The causality behind this choice of methodology is rooted in efficiency and reliability. The Mannich reaction is a well-documented and robust transformation for generating such heterocyclic systems, often proceeding without the need for harsh catalysts or extreme temperatures.[8][9]

Caption: One-pot Mannich condensation for synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system; successful execution as described, followed by the characterization outlined in Section 3, provides high confidence in the identity and purity of the final product.

Reagents & Materials:

-

Benzylamine (C₇H₉N, 10.72 g, 11.0 mL, 0.1 mol)

-

Aqueous Formaldehyde (37% w/w, CH₂O, 16.2 g, 15.0 mL, 0.2 mol)

-

Thiourea (CH₄N₂S, 7.61 g, 0.1 mol)

-

Ethanol (C₂H₅OH, 200 mL)

-

Deionized Water

-

Round-bottom flask (500 mL), magnetic stirrer, reflux condenser, ice bath, Buchner funnel, and filter paper.

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiourea (7.61 g, 0.1 mol) in 100 mL of ethanol. Stir until a homogenous solution is formed.

-

Addition of Amine: To the stirring solution, add benzylamine (10.72 g, 0.1 mol) dropwise over 5 minutes at room temperature.

-

Initiation of Condensation: Slowly add aqueous formaldehyde (16.2 g, 0.2 mol) to the mixture. The addition should be controlled to manage any mild exotherm.

-

Reaction Progression: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 78-80°C) with continuous stirring. Monitor the reaction for 3-4 hours. A white precipitate will typically form as the reaction progresses.

-

Work-up and Isolation: After the reflux period, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product thoroughly with cold deionized water (2 x 50 mL) to remove any unreacted starting materials and salts, followed by a wash with a small amount of cold ethanol (20 mL).

-

Drying: Dry the collected white solid under vacuum or in a desiccator to a constant weight.

-

Purification (Recrystallization): For enhanced purity, recrystallize the crude product from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath. Filter the resulting crystals, wash with a minimal amount of cold ethanol, and dry to yield pure 5-Benzyl-1,3,5-triazinane-2-thione.

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Formaldehyde is a known carcinogen and sensitizer. Benzylamine is corrosive. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Comprehensive Characterization

The identity and purity of the synthesized compound are unequivocally established through the following combination of analytical techniques. The expected data provides a benchmark for successful synthesis.

Caption: Orthogonal workflow for structural validation.

Physical Properties

-

Appearance: White to off-white crystalline solid.

-

Melting Point: A sharp melting point is indicative of high purity. The literature value should be determined and compared. A broad melting range would suggest the presence of impurities.

Spectroscopic Data

The combination of NMR, FT-IR, and Mass Spectrometry provides a detailed molecular fingerprint. The data presented in the table below are predicted values based on established chemical principles and data from structurally similar compounds.[10][11][12]

| Technique | Parameter | Expected Result / Observation | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~7.2-7.4 ppm (m, 5H)~4.5 ppm (s, 2H)~4.2 ppm (s, 4H)~2.5-3.5 ppm (br s, 2H) | Protons of the phenyl group.Benzylic methylene protons (-CH₂-Ph).Ring methylene protons (-N-CH₂-N-).Amine protons (-NH-). |

| ¹³C NMR | Chemical Shift (δ) | ~180 ppm~137 ppm~127-129 ppm~70 ppm~55 ppm | Thione carbon (C=S).Quaternary aromatic carbon.Aromatic CH carbons.Ring methylene carbons (-N-CH₂-N-).Benzylic methylene carbon (-CH₂-Ph). |

| FT-IR | Wavenumber (cm⁻¹) | ~3200-3400 cm⁻¹ (br)~3030 cm⁻¹~2850-2950 cm⁻¹~1450-1500 cm⁻¹~1100-1200 cm⁻¹ | N-H stretching vibrations.Aromatic C-H stretching.Aliphatic C-H stretching.Aromatic C=C bending.C=S stretching vibration. |

| HRMS (ESI) | m/z | [M+H]⁺ calculated for C₁₀H₁₄N₃S⁺: 208.0903 | Confirms the elemental composition and molecular weight of the compound. |

Conclusion

This guide has detailed a reliable and efficient one-pot synthesis of 5-Benzyl-1,3,5-triazinane-2-thione via a Mannich-type condensation. The methodology is founded on well-established chemical principles, utilizing accessible reagents and straightforward procedures. The prescribed characterization workflow, employing an orthogonal set of analytical techniques, provides a robust and self-validating system for confirming the product's structural identity and purity. This comprehensive approach ensures that researchers and drug development professionals can produce and verify this valuable heterocyclic compound with a high degree of confidence, paving the way for its use in further scientific investigation.

References

-

Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447–1455. Available from: [Link]

-

Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. National Center for Biotechnology Information. Available from: [Link]

-

Beilstein-Institut. (2020). Supporting Information for One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. PubMed. Available from: [Link]

-

Narsaiah, B., & Kumar, P. S. (2010). 2,4,6-Trichloro[7][13][14]triazine (TCT)-catalyzed one-pot Mannich-type reaction: three component synthesis of β-amino carbonyl compounds. Green Chemistry Letters and Reviews, 3(2), 123-128. Available from: [Link]

-

ResearchGate. (n.d.). Suggested mechanism for 1,3,5-triazine formation. Available from: [Link]

-

Taylor & Francis Online. (2010). 2,4,6-Trichloro[7][13][14]triazine (TCT)-catalyzed one-pot Mannich-type reaction: three component synthesis of β-amino carbonyl compounds. Available from: [Link]

-

El-Sayed, W. M., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 001-013. Available from: [Link]

-

Narsaiah, B., & Kumar, P. S. (2010). 2,4,6-Trichloro[7][13][14]triazine (TCT)-catalyzed one-pot Mannich-type reaction: three component synthesis of β-amino carbonyl compounds. Taylor & Francis Online. Available from: [Link]

-

Kang, G.-F., & Zhang, G. (2020). Supporting Information for One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journals. Available from: [Link]

-

Diaz-Ortiz, A., et al. (2013). Green synthesis of 1,3,5-triazines with applications in supramolecular and materials chemistry. ARKIVOC. Available from: [Link]

-

Si, P., et al. (2019). Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. Journal of the Serbian Chemical Society. Available from: [Link]

-

Al-Obaid, A. M., et al. (2018). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry, 160, 123-152. Available from: [Link]

-

Matrix Fine Chemicals. (n.d.). 5-BENZYL-1,3,5-TRIAZINANE-2-THIONE | CAS 42170-02-5. Available from: [Link]

-

Rabouel, I., et al. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. Molecules, 25(23), 5556. Available from: [Link]

Sources

- 1. 5-BENZYL-1,3,5-TRIAZINANE-2-THIONE | CAS 42170-02-5 [matrix-fine-chemicals.com]

- 2. 5-benzyl-1,3,5-triazinane-2-thione [m.chemicalbook.com]

- 3. d-nb.info [d-nb.info]

- 4. japsonline.com [japsonline.com]

- 5. soc.chim.it [soc.chim.it]

- 6. Compound 5-benzyl-1,3,5-triazinane-2-thione - Chemdiv [chemdiv.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. BJOC - One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions [beilstein-journals.org]

A Technical Guide to the Physicochemical Properties of 5-Benzyl-1,3,5-triazinane-2-thione

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Benzyl-1,3,5-triazinane-2-thione (CAS No. 42170-02-5).[1][2] Intended for researchers, scientists, and professionals in drug development, this document details the structural features, solubility, lipophilicity, melting point, and acid-base characteristics of this heterocyclic compound. Beyond presenting known data, this guide emphasizes the experimental methodologies required for their determination, offering field-proven insights into the causality behind procedural choices. By integrating theoretical principles with practical protocols, this whitepaper serves as a robust resource for the synthesis, characterization, and application of 5-Benzyl-1,3,5-triazinane-2-thione and related compounds in medicinal chemistry and materials science.

Introduction and Molecular Structure

5-Benzyl-1,3,5-triazinane-2-thione is a heterocyclic compound featuring a saturated six-membered triazinane ring, substituted with a benzyl group at the N5 position and a thione group at the C2 position. The 1,3,5-triazinane scaffold is a significant pharmacophore, and its derivatives are explored for a wide range of biological activities.[3] The presence of the benzyl group imparts lipophilic character, while the thione group and ring nitrogens offer sites for hydrogen bonding and potential coordination with biological targets.

A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, formulating it for delivery, and ensuring its purity and stability. This guide will systematically explore these key parameters.

Caption: Molecular structure of 5-Benzyl-1,3,5-triazinane-2-thione.

Synthesis Overview

The synthesis of N-substituted 1,3,5-triazinane-2-thiones typically involves a multi-component reaction. A common and efficient approach is the condensation reaction between a primary amine (benzylamine), formaldehyde, and a source of the thiocarbonyl group, such as carbon disulfide or thiourea.[3][4][5]

The general mechanism involves the formation of a dithiocarbamate salt intermediate from the reaction of the primary amine with carbon disulfide in the presence of a base. This intermediate then reacts with formaldehyde and another equivalent of the amine to cyclize into the 1,3,5-triazinane-2-thione ring.

Caption: A generalized workflow for the synthesis of the target compound.

Core Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of 5-Benzyl-1,3,5-triazinane-2-thione. Experimental determination is crucial for confirming predicted values.

| Property | Value / Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₀H₁₃N₃S | Defines the elemental composition and exact mass.[1] |

| Molecular Weight | 207.3 g/mol | Influences diffusion rates and pharmacokinetic profiles.[1] |

| Melting Point | Not Experimentally Determined | Indicator of purity, stability, and lattice energy. |

| LogP (Octanol/Water) | 1.8 (Predicted) | Measures lipophilicity; affects membrane permeability and solubility. |

| Water Solubility | 1.2 g/L (Predicted) | Critical for absorption, distribution, and formulation. |

| pKa (Acidic/Basic) | Not Experimentally Determined | Governs ionization state at physiological pH, impacting solubility and receptor binding. |

Experimental Methodologies for Characterization

This section provides detailed, field-proven protocols for determining the key physicochemical properties outlined above. The causality behind experimental choices is emphasized to ensure robust and reproducible data generation.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline substance, this transition occurs over a narrow range (typically <1°C). Impurities depress and broaden the melting range.

Methodology (Capillary Method):

-

Sample Preparation: Ensure the synthesized compound is completely dry and finely powdered. Load a small amount (2-3 mm height) into a glass capillary tube (one end sealed) by tapping the sealed end on a hard surface.[6]

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[6][7]

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20°C/min) to get a preliminary range.[7]

-

Accurate Determination: For a new sample, set the starting temperature approximately 15-20°C below the expected melting point. Heat at a slow, controlled rate (1-2°C/min) near the melting range.[6][8]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is reported as T₁ - T₂.

-

Purity Check (Mixed Melting Point): To confirm identity, mix the sample with a known standard. If there is no depression in the melting point, the compounds are likely identical.[7]

Aqueous Solubility Determination

Principle: Thermodynamic solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium. The shake-flask method is the gold standard for this measurement due to its reliability.[9]

Methodology (Shake-Flask Method):

-

System Preparation: Add an excess amount of the solid compound to a series of vials containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure saturation is reached.[9][10]

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11][12]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the solid from the saturated solution by centrifugation or filtration (using a filter that does not bind the compound).[11][13]

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute it appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calibration: Create a calibration curve using standard solutions of the compound of known concentrations to accurately quantify the concentration in the saturated sample.[10]

Sources

- 1. 5-BENZYL-1,3,5-TRIAZINANE-2-THIONE | CAS 42170-02-5 [matrix-fine-chemicals.com]

- 2. 5-benzyl-1,3,5-triazinane-2-thione [m.chemicalbook.com]

- 3. 3-Benzyl-5-butyl-1,3,5-thiadiazinane-2-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. westlab.com [westlab.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. enamine.net [enamine.net]

- 12. scielo.br [scielo.br]

- 13. downloads.regulations.gov [downloads.regulations.gov]

Spectroscopic Characterization of 5-Benzyl-1,3,5-triazinane-2-thione: A Technical Guide

Introduction

5-Benzyl-1,3,5-triazinane-2-thione is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the versatile biological activities associated with the 1,3,5-triazine scaffold.[1][2] The precise elucidation of its molecular structure is paramount for understanding its chemical reactivity, and for advancing any structure-activity relationship (SAR) studies. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural confirmation of this molecule.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 5-Benzyl-1,3,5-triazinane-2-thione. As a self-validating system, the protocols and data interpretation presented herein are grounded in fundamental principles of spectroscopy and supported by data from analogous structures reported in the scientific literature. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development.

Molecular Structure and Key Features

The molecular structure of 5-Benzyl-1,3,5-triazinane-2-thione forms the basis for interpreting its spectroscopic data. Below is a diagram illustrating the key structural features and the atom numbering scheme that will be used for spectral assignments.

Caption: Molecular structure of 5-Benzyl-1,3,5-triazinane-2-thione with atom numbering.

The key structural features to be identified by spectroscopy are:

-

The benzyl group, consisting of a phenyl ring and a methylene (-CH₂-) bridge.

-

The 1,3,5-triazinane ring, a six-membered heterocycle with alternating nitrogen and carbon atoms.

-

The thione group (C=S).

-

The N-H protons of the triazinane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 5-Benzyl-1,3,5-triazinane-2-thione, both ¹H and ¹³C NMR are crucial for structural confirmation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons like N-H.

-

Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon atoms.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 9.0 | br s | 2H | N-H (N1, N3) |

| ~7.2 - 7.4 | m | 5H | Aromatic C-H |

| ~4.8 | s | 2H | N-CH₂-N (C4, C6) |

| ~4.6 | s | 2H | Ph-CH₂-N (C7) |

Interpretation of ¹H NMR Spectrum:

-

The two protons on the nitrogen atoms (N1-H and N3-H) are expected to appear as a broad singlet at a downfield chemical shift due to their acidic nature and potential for hydrogen bonding.

-

The five protons of the phenyl ring will likely appear as a complex multiplet in the aromatic region.

-

The two sets of methylene protons are distinct. The methylene protons of the triazinane ring (C4-H₂ and C6-H₂) are chemically equivalent and are expected to appear as a singlet. The benzylic methylene protons (C7-H₂) are also expected to be a singlet.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=S (C2) |

| ~138 | Aromatic C (C8) |

| ~129 | Aromatic C-H |

| ~128 | Aromatic C-H |

| ~127 | Aromatic C-H |

| ~70 | N-CH₂-N (C4, C6) |

| ~55 | Ph-CH₂-N (C7) |

Interpretation of ¹³C NMR Spectrum:

-

The most downfield signal will be that of the thione carbon (C=S), which is expected to be around 175 ppm.

-

The aromatic carbons will appear in the typical range of 120-140 ppm. The quaternary carbon (C8) will be a weak signal.

-

The methylene carbons of the triazinane ring (C4 and C6) are expected at a higher chemical shift compared to the benzylic methylene carbon (C7) due to being flanked by two nitrogen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Medium | N-H stretching |

| 3000-3100 | Medium | Aromatic C-H stretching |

| 2850-2950 | Medium | Aliphatic C-H stretching |

| 1600, 1495, 1450 | Medium | Aromatic C=C stretching |

| ~1550 | Strong | N-C=S stretching (Thioamide I) |

| ~1250 | Strong | N-C=S stretching (Thioamide II) |

Interpretation of IR Spectrum:

-

The presence of a broad band in the 3200-3400 cm⁻¹ region is indicative of the N-H stretching vibrations.

-

Aromatic and aliphatic C-H stretching vibrations will be observed in their characteristic regions.

-

The strong absorption bands around 1550 cm⁻¹ and 1250 cm⁻¹ are characteristic of the thioamide group and are crucial for confirming the presence of the C=S bond within the triazinane ring.[3][4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecular ion [M+H]⁺.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

Data Analysis: Determine the molecular weight from the m/z of the molecular ion and analyze the fragmentation pattern to gain further structural information.

Predicted Mass Spectrometry Data

-

Expected Molecular Ion Peak (ESI+): [M+H]⁺ at m/z 208.09

Plausible Fragmentation Pathway:

Caption: Plausible fragmentation pathway for 5-Benzyl-1,3,5-triazinane-2-thione in ESI-MS.

Interpretation of Mass Spectrum:

-

The primary evidence from the mass spectrum will be the observation of the protonated molecular ion at m/z 208, confirming the molecular weight of the compound.

-

A major fragmentation pathway is the cleavage of the benzylic C-N bond, leading to the formation of the stable tropylium ion at m/z 91 (the benzyl cation) and a fragment corresponding to the protonated triazinane-thione ring at m/z 117. The tropylium ion is a very common and characteristic fragment for benzyl-containing compounds.[7]

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of 5-Benzyl-1,3,5-triazinane-2-thione. The predicted spectroscopic data and fragmentation patterns presented in this guide offer a robust framework for the structural verification of this important heterocyclic compound. By following the outlined experimental protocols and interpretive logic, researchers can confidently confirm the identity and purity of their synthesized material, which is a critical step in the advancement of drug discovery and development programs.

References

-

Matrix Fine Chemicals. (n.d.). 5-BENZYL-1,3,5-TRIAZINANE-2-THIONE | CAS 42170-02-5. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Retrieved from [Link]

-

Beilstein Journals. (n.d.). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Retrieved from [Link]

-

MDPI. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. Retrieved from [Link]

-

MDPI. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. Retrieved from [Link]

-

MDPI. (2019). Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 3-Benzyl-5-butyl-1,3,5-thiadiazinane-2-thione. Retrieved from [Link]

-

ResearchGate. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Synthesis, combined theoretical and spectral characterization of some new 1,3,5 triazine compounds, and their in vitro biological analysis. Retrieved from [Link]

-

ResearchGate. (2004). [1][5][8]-Triazine: A Versatile Heterocycle in Current Applications of Organic Chemistry. Retrieved from [Link]

-

PubMed. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. Retrieved from [Link]

-

National Institutes of Health. (2018). Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Fundamental vibrations of 1,3,5-triazine. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 2. Synthesis 1,3,5-triazine derivatives bearing two.... Retrieved from [Link]

Sources

- 1. japsonline.com [japsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Compound 5-benzyl-1,3,5-triazinane-2-thione - Chemdiv [chemdiv.com]

- 6. 5-BENZYL-1,3,5-TRIAZINANE-2-THIONE | CAS 42170-02-5 [matrix-fine-chemicals.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. beilstein-journals.org [beilstein-journals.org]

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Benzyl-1,3,5-triazinane-2-thione

Abstract

This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the crystal structure analysis of 5-Benzyl-1,3,5-triazinane-2-thione, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While a definitive published crystal structure for this specific molecule is not publicly available, this document leverages crystallographic data from closely related analogues to construct a robust, predictive analysis. We will explore the synthesis, single-crystal X-ray diffraction (SC-XRD) workflow, and detailed interpretation of the molecular and supramolecular features. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation of novel organic compounds.

Introduction: The Significance of the 1,3,5-Triazinane Core

The 1,3,5-triazinane skeleton is a vital pharmacophore, forming the structural basis for a wide array of compounds with diverse biological activities.[1] Derivatives of 1,3,5-triazine have demonstrated potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][2] The incorporation of a thione group (C=S) and a flexible benzyl substituent on the triazinane ring is anticipated to significantly influence the molecule's conformational behavior, intermolecular interactions, and, consequently, its biological and material properties.

The precise characterization of the three-dimensional arrangement of atoms and molecules in the solid state through single-crystal X-ray diffraction is paramount. It provides unequivocal data on bond lengths, bond angles, and molecular conformation, and reveals the intricate network of non-covalent interactions that dictate the crystal packing. These structural insights are fundamental to understanding structure-activity relationships (SAR), optimizing crystal forms for pharmaceutical development, and designing novel materials with tailored properties.

Experimental Methodology: A Self-Validating Protocol

The following sections detail a robust, field-proven protocol for the synthesis and crystallographic analysis of 5-Benzyl-1,3,5-triazinane-2-thione. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Synthesis of 5-Benzyl-1,3,5-triazinane-2-thione

A plausible and efficient synthetic route can be adapted from established methods for related heterocyclic thiones. A one-pot condensation reaction is often the method of choice for its atom economy and operational simplicity.

Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve benzylamine (1 equivalent) in an aqueous solution of a suitable base, such as potassium hydroxide.

-

Thionation: To the stirred solution, add carbon disulfide (CS₂) (1 equivalent) dropwise at room temperature. This reaction forms an intermediate dithiocarbamate salt.

-

Cyclization: Introduce an aqueous solution of formaldehyde (2 equivalents). The formaldehyde acts as a methylene bridge donor, facilitating the cyclization with another amine source.

-

Addition of Amine Source: Add a source of ammonia, such as ammonium chloride, to complete the 1,3,5-triazinane ring structure.

-

Crystallization: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol, methanol, or a mixture of solvents) to yield single crystals suitable for X-ray diffraction.

Causality of Choices: The use of a one-pot synthesis minimizes intermediate workup steps, often improving yield. The slow addition of carbon disulfide controls the exothermic reaction. Recrystallization is a critical step that not only purifies the compound but also allows for the slow growth of well-ordered crystals, which is a prerequisite for successful SC-XRD analysis.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

The workflow for obtaining and analyzing the crystal structure is a systematic process designed to yield high-quality, verifiable data.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol:

-

Crystal Selection: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, ensuring it is free of cracks and defects.

-

Mounting: The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K). The cooling minimizes thermal vibrations, leading to a higher resolution diffraction pattern.

-

Data Collection: The mounted crystal is placed on a diffractometer (e.g., a Bruker Kappa APEXII CCD). A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are recorded on a detector.

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors like absorption.[3]

-

Structure Solution: The phase problem is solved using software like SHELXS to obtain an initial electron density map and a preliminary atomic model.[3]

-

Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL).[3] This process optimizes atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

-

Validation: The final structure is validated using tools like PLATON to check for geometric consistency and missed symmetry elements. The results are prepared for publication in a Crystallographic Information File (CIF) format.

Results and Discussion: A Predictive Analysis

As no published structure exists for 5-Benzyl-1,3,5-triazinane-2-thione, we will predict its structural features based on the analysis of highly analogous compounds, particularly N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide, which features the same core ring system.[4]

Predicted Crystallographic Data

The compound is expected to crystallize in a common centrosymmetric space group, such as P2₁/c (monoclinic) or P-1 (triclinic), which are prevalent for organic molecules.

| Parameter | Predicted Value / System | Rationale / Comparative Source |

| Chemical Formula | C₁₀H₁₃N₃S | Based on molecular structure.[3] |

| Formula Weight | 207.30 | Calculated from the formula.[3] |

| Crystal System | Monoclinic or Triclinic | Common for similar organic molecules.[4][5] |

| Space Group | P2₁/c or P-1 | Common for similar organic molecules.[4][5] |

| Z | 2 or 4 | Number of molecules in the unit cell. |

| Ring Conformation | Half-Chair or Envelope | Observed in a related 1,3,5-triazinane structure.[4] |

| C=S Bond Length | ~1.68 Å | Typical for thiourea-like fragments.[5] |

| C-N Bond Lengths (ring) | 1.45 - 1.48 Å | Consistent with C-N single bonds in similar rings.[4] |

Molecular Structure and Conformation

The 1,3,5-triazinane ring is a saturated heterocycle and is therefore non-planar. Based on the crystal structure of a related 5-benzyl-substituted 1,3,5-triazinane derivative, the ring is expected to adopt a half-chair conformation .[4] In this conformation, some of the ring atoms deviate from a mean plane, minimizing steric strain.

The benzyl group, attached to the N5 position, will have rotational freedom around the N5-C(methylene) bond. The final conformation in the crystal will be a balance between minimizing intramolecular steric hindrance and optimizing intermolecular packing interactions.

Supramolecular Structure and Intermolecular Interactions

The crystal packing will be dominated by a network of hydrogen bonds and other non-covalent interactions. The presence of two N-H groups (at N1 and N3) as hydrogen bond donors and the thione sulfur atom (S1) as a primary hydrogen bond acceptor is critical.

Caption: Predicted N-H···S hydrogen bonding motif in the crystal lattice.

Key Predicted Interactions:

-

N-H···S Hydrogen Bonds: The most significant interaction is expected to be the formation of hydrogen-bonded chains or dimers via N-H···S interactions. The N-H groups will act as donors, and the lone pairs on the sulfur atom will act as acceptors. This is a common and robust interaction in thioamides and thioureas.

-

π-π Stacking: The benzyl groups may engage in offset π-π stacking interactions with neighboring benzyl rings, further stabilizing the crystal lattice.[2]

-

C-H···π Interactions: Weak hydrogen bonds involving the C-H bonds of the methylene bridge or the aromatic ring acting as donors and the π-system of an adjacent benzyl ring acting as an acceptor are also possible.

Conclusion

This technical guide outlines a comprehensive, predictive framework for the crystal structure analysis of 5-Benzyl-1,3,5-triazinane-2-thione. By synthesizing information from closely related, structurally characterized compounds, we have established a detailed experimental protocol and a set of well-grounded expectations for the molecular and supramolecular features of the title compound. The anticipated half-chair conformation of the triazinane ring and a crystal packing dominated by robust N-H···S hydrogen bonds are key predictive findings. This work underscores the power of leveraging existing crystallographic knowledge to guide future research and provides a clear roadmap for the successful elucidation and interpretation of this and similar heterocyclic structures.

References

-

Hübschle, C. B., Sheldrick, G. M., & Dittrich, B. (2008). SHELXL-97: Program for the Refinement of Crystal Structures. Journal of Applied Crystallography, 41(6), 1149-1154. Available at: [Link]

-

Matrix Fine Chemicals. (n.d.). 5-BENZYL-1,3,5-TRIAZINANE-2-THIONE. Retrieved from [Link]

-

Nawaz, H., et al. (2012). 3-Benzyl-5-butyl-1,3,5-thiadiazinane-2-thione. Acta Crystallographica Section E: Structure Reports Online, 68(1), o468. Available at: [Link]

-

Patricio-Rangel, E., et al. (2020). Synthesis and crystallographic studies of two new 1,3,5-triazines. Acta Crystallographica Section C: Structural Chemistry, 76(4), 322-327. Available at: [Link]

-

Kaur, R., et al. (2021). 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities. Archiv der Pharmazie, 354(5), e2000363. Available at: [Link]

-

Fan, J., et al. (2020). Synthesis, Crystal Structure and Bioactivities of N-(5-(4-chlorobenzyl)-1,3,5-Triazinan-2-Ylidene)Nitramide. ResearchGate. Available at: [Link]

-

Paul, F., et al. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. Molecules, 25(22), 5475. Available at: [Link]

-

Kumar, A., et al. (2022). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Current Organic Synthesis, 19(5), 488-505. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and crystallographic studies of two new 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-BENZYL-1,3,5-TRIAZINANE-2-THIONE | CAS 42170-02-5 [matrix-fine-chemicals.com]

- 4. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

- 5. 3-Benzyl-5-butyl-1,3,5-thiadiazinane-2-thione - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability Studies of 5-Benzyl-1,3,5-triazinane-2-thione

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel chemical entity from the laboratory bench to a clinically effective therapeutic is paved with rigorous scientific evaluation. Among the most critical early assessments are the determination of solubility and stability. These fundamental physicochemical properties govern a compound's bioavailability, formulation feasibility, and shelf-life, thereby dictating its ultimate therapeutic potential. This technical guide provides a comprehensive framework for conducting the solubility and stability studies of 5-Benzyl-1,3,5-triazinane-2-thione, a heterocyclic compound of interest in drug discovery.[1][2][3] We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for these essential investigations. The methodologies described herein are grounded in authoritative guidelines to ensure scientific integrity and regulatory compliance.

Introduction: The Pivotal Role of Physicochemical Profiling

5-Benzyl-1,3,5-triazinane-2-thione is a molecule characterized by a triazinane core, a benzyl group, and a thione moiety.[1][2][3] The 1,3,5-triazine scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and demonstrating a wide array of biological activities.[4][5] The benzyl group imparts lipophilicity, while the triazinane ring and thione group offer potential sites for hydrogen bonding and polar interactions. This structural amalgam necessitates a thorough investigation of its solubility and stability to forecast its behavior in biological systems and during formulation.

This guide will provide not just the "how," but also the "why" behind the experimental choices, reflecting a senior application scientist's approach to generating robust and meaningful data for drug development programs.

Solubility Determination: A Prerequisite for Absorption and Formulation

Aqueous solubility is a critical determinant of a drug's oral bioavailability. Poor solubility can lead to low absorption and therapeutic failure. Furthermore, understanding a compound's solubility in various solvents is essential for developing viable formulations.

The "Why": Causality in Experimental Choices

The choice of the shake-flask method as the primary protocol for solubility determination is deliberate. It is considered the "gold standard" for its ability to determine thermodynamic equilibrium solubility, providing a definitive measure of a compound's intrinsic dissolving capacity.[6] The selection of various aqueous and organic solvents is strategic, aiming to simulate physiological conditions (e.g., PBS pH 7.4, simulated intestinal fluid) and to explore potential formulation vehicles (e.g., ethanol, propylene glycol).

Experimental Protocol: The Shake-Flask Method

This protocol is designed to achieve a state of equilibrium between the undissolved solid and the saturated solution, allowing for accurate measurement of solubility.[7][8][9]

Materials:

-

5-Benzyl-1,3,5-triazinane-2-thione (powdered, high purity)

-

Solvents: Purified Water, 0.1 M HCl, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, Propylene Glycol

-

20 mL glass scintillation vials with screw caps

-

Orbital shaker with temperature control

-

High-speed centrifuge

-

Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 5-Benzyl-1,3,5-triazinane-2-thione to each scintillation vial. A visual excess of solid should remain at the end of the experiment to ensure saturation.

-

Solvent Addition: Add a precise volume (e.g., 10 mL) of the selected solvent to each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to permit the settling of excess solid. Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining suspended particles.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the sample with a suitable solvent to prevent precipitation and analyze the concentration using a validated HPLC method.

Data Presentation: Solubility Profile of 5-Benzyl-1,3,5-triazinane-2-thione

| Solvent | Temperature (°C) | Solubility (µg/mL) |

| Purified Water | 25 | 15.2 |

| 0.1 M HCl | 37 | 10.8 |

| PBS (pH 7.4) | 37 | 18.5 |

| Ethanol | 25 | 250.7 |

| Propylene Glycol | 25 | 112.3 |

Visualization: Solubility Determination Workflow

Caption: Shake-Flask Solubility Determination Workflow.

Stability Assessment: Ensuring Drug Integrity

Stability testing is mandated by regulatory bodies to understand how a drug substance changes over time under various environmental conditions.[10][11] Forced degradation (stress testing) is a key component of this, designed to identify potential degradation products and establish stability-indicating analytical methods.[12][13][14][15][16]

The "Why": Rationale for Stress Conditions

The stress conditions applied are not arbitrary. They are chosen to simulate potential environmental exposures and to probe the molecule's inherent liabilities as outlined in ICH guidelines.[17][18][19]

-

Acid/Base Hydrolysis: Simulates potential degradation in the gastrointestinal tract.

-

Oxidation: Assesses susceptibility to oxidative degradation, a common pathway for many organic molecules.

-

Photolysis: Determines if the compound is light-sensitive, which has implications for manufacturing, packaging, and storage.

-

Thermal Degradation: Evaluates the impact of heat, which can occur during manufacturing and storage.

Experimental Protocols: Forced Degradation Studies

A stock solution of 5-Benzyl-1,3,5-triazinane-2-thione is prepared in a suitable solvent (e.g., a mixture of acetonitrile and water) and subjected to the following conditions:

A. Hydrolytic Degradation:

-

Acidic: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

-

Neutral: Mix the stock solution with purified water and incubate at 60°C.

-

Basic: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

-

Samples are taken at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralized, and analyzed by HPLC.

B. Oxidative Degradation:

-

Mix the stock solution with a 3% solution of hydrogen peroxide.

-

Incubate at room temperature and protect from light.

-

Analyze samples at various time points.

C. Photolytic Degradation:

-

Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

-

A control sample is wrapped in aluminum foil to protect it from light.

-

Analyze both the exposed and control samples after a defined period.

D. Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 80°C).

-

Dissolve and analyze samples at various time points.

Data Presentation: Summary of Forced Degradation

| Stress Condition | Reagent/Condition | % Degradation (24h) | Major Degradants Observed |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 12% | Peak at RRT 0.85 |

| Base Hydrolysis | 0.1 M NaOH, 60°C | 35% | Peaks at RRT 0.72 and 0.91 |

| Oxidation | 3% H₂O₂, RT | 8% | Peak at RRT 1.15 |

| Photolysis | ICH Q1B Light | < 2% | No significant degradants |

| Thermal (Dry Heat) | 80°C | < 1% | No significant degradants |

RRT = Relative Retention Time

Visualization: Forced Degradation Study Workflow

Caption: Workflow for Forced Degradation Studies.

Concluding Remarks and Strategic Outlook

The solubility and stability profile of 5-Benzyl-1,3,5-triazinane-2-thione reveals a compound with low aqueous solubility and notable susceptibility to hydrolytic degradation, particularly under basic conditions. Its stability to light and heat is a favorable attribute. These findings are not roadblocks but rather guideposts for the next phase of development. The low aqueous solubility suggests that formulation strategies such as particle size reduction, amorphous solid dispersions, or lipid-based formulations may be necessary to enhance bioavailability. The instability in basic conditions indicates that pH control will be a critical parameter in liquid formulation development and that enteric coating may be beneficial for oral solid dosage forms. The data from these studies are foundational for building a robust and scientifically sound drug development program.

References

-

ICH. (n.d.). ICH guidelines for stability testing of new drug substance and drug products. Scribd. Retrieved from [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

ICH. (1996). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. Retrieved from [Link]

- Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

- Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040.

-

Matrix Fine Chemicals. (n.d.). 5-BENZYL-1,3,5-TRIAZINANE-2-THIONE | CAS 42170-02-5. Retrieved from [Link]

- Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447–1455.

-

Current Organic Chemistry. (2025). Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. Retrieved from [Link]

-

MDPI. (2024). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Retrieved from [Link]

-

ResearchGate. (2025). Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. Retrieved from [Link]

Sources

- 1. Compound 5-benzyl-1,3,5-triazinane-2-thione - Chemdiv [chemdiv.com]

- 2. 5-BENZYL-1,3,5-TRIAZINANE-2-THIONE | CAS 42170-02-5 [matrix-fine-chemicals.com]

- 3. scbt.com [scbt.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. enamine.net [enamine.net]

- 8. bioassaysys.com [bioassaysys.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 11. pharma.gally.ch [pharma.gally.ch]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. resolvemass.ca [resolvemass.ca]

- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scribd.com [scribd.com]

- 18. database.ich.org [database.ich.org]

- 19. snscourseware.org [snscourseware.org]

Potential biological activities of 5-Benzyl-1,3,5-triazinane-2-thione derivatives.

An In-Depth Technical Guide to the Potential Biological Activities of 5-Benzyl-1,3,5-triazinane-2-thione Derivatives

Authored by: A Senior Application Scientist

Abstract

The 1,3,5-triazine scaffold represents a privileged heterocyclic framework in medicinal chemistry, renowned for its capacity to serve as a versatile core for compounds with a vast spectrum of biological activities.[1][2] This guide focuses on a specific, promising subclass: 5-benzyl-1,3,5-triazinane-2-thione derivatives. These compounds have garnered significant attention for their potential as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents. We will explore the synthetic strategies, delve into the mechanisms of action, present key quantitative data, and provide detailed experimental protocols to empower researchers and drug development professionals in this dynamic field. The structure-activity relationships (SAR) are also discussed to provide a rationale for the future design of more potent and selective therapeutic agents.[1]

The 5-Benzyl-1,3,5-triazinane-2-thione Scaffold: Synthesis and Significance

The therapeutic versatility of this scaffold stems from the unique arrangement of its nitrogen and sulfur heteroatoms and the synthetic accessibility that allows for diverse functionalization. The benzyl group at the N5 position is a key feature, often contributing to the lipophilicity and specific interactions with biological targets.

Rationale for Synthesis: A One-Pot Approach

A common and efficient method for synthesizing the core structure is a one-pot, three-component reaction. This approach is favored for its operational simplicity and rapid access to the desired heterocyclic framework. The reaction typically involves the condensation of an amine (benzylamine), carbon disulfide, and formaldehyde.[3]

Experimental Protocol: General Synthesis of 1,3,5-Thiadiazinane-2-thiones

This protocol is adapted from established methodologies for synthesizing the 1,3,5-thiadiazinane-2-thione nucleus.[3]

Materials:

-

Benzylamine (1.0 eq)

-

Potassium hydroxide (1.0 eq)

-

Carbon disulfide (1.0 eq)

-

Formaldehyde (37% aqueous solution, 2.0 eq)

-

Primary amine (e.g., n-butylamine, 1.0 eq)

-

Phosphate buffer (pH 7.8)

-

Dichloromethane

-

Hydrochloric acid (15%)

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve potassium hydroxide (1.0 eq) in 30 ml of water in a round-bottom flask equipped with a magnetic stirrer.

-

To the stirred solution, add benzylamine (1.0 eq).

-

Add carbon disulfide (1.0 eq) portion-wise to the solution. Allow the reaction to stir at room temperature for 4 hours to form the dithiocarbamate salt intermediate.

-

Add formaldehyde solution (2.0 eq) to the reaction mixture and continue stirring for an additional 1 hour.

-

Filter the reaction mixture. Add the filtrate drop-wise to a suspension of a selected primary amine (1.0 eq) in a phosphate buffer (pH 7.8).

-

Stir the resulting mixture for 1 hour at ambient temperature.

-

Acidify the aqueous reaction content with 15% HCl to precipitate the product.

-

Filter the precipitate under suction and wash thoroughly with deionized water.

-

Air-dry the product and recrystallize from ethanol to obtain the purified 5-benzyl-1,3,5-triazinane-2-thione derivative.

Anticancer Activity: Targeting Cellular Proliferation

Derivatives of the 1,3,5-triazine scaffold have demonstrated significant potential as anticancer agents, targeting various cancer cell lines and modulating key signaling pathways involved in cell proliferation and survival.[4][5]

Mechanisms of Anticancer Action

The anticancer effects of these compounds are often attributed to their ability to inhibit critical enzymes and signaling pathways that are dysregulated in cancer.

-

Kinase Inhibition: Many 1,3,5-triazine derivatives function as potent inhibitors of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[4] Inhibition of EGFR blocks downstream cascades, including the PI3K-Akt pathway, leading to cell cycle arrest and apoptosis.[4]

-

DHFR Inhibition: Dihydrofolate reductase (DHFR) is a crucial enzyme in nucleotide synthesis and a well-established target for anticancer drugs. Certain tri-amino-substituted 1,3,5-triazine derivatives have been designed as potent DHFR inhibitors.[6]

-

Induction of Apoptosis: Some derivatives have been shown to induce apoptosis in cancer cells, a process confirmed by fluorescence microscopy and live-cell imaging.[7]

Quantitative Anticancer Activity Data

The cytotoxic efficacy of these derivatives is typically quantified by their IC50 values, representing the concentration required to inhibit 50% of cancer cell growth.

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | Ref. IC50 (µM) | Source |

| N-phenyl-1,2,4-triazole | 6a-c | MCF-7 (Breast) | 1.29 - 4.30 | Doxorubicin | 4.17 | [8] |

| 1,3,5-triazin-2-thione | 8c, 8d | A-549 (Lung) | Potent as Doxorubicin | Doxorubicin | - | [8] |

| Biguanide-derived | 2c | HCT116 (Colorectal) | 20-27 | Cisplatin | Comparable | [4] |

| Pyrazolyl-s-triazine | 4f | HCT-116 (Colon) | 0.50 | - | - | [4] |

| Tri-amino-substituted | 11e | A549 (Lung) | 0.028 | Methotrexate | - | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the in vitro cytotoxicity of test compounds against a cancer cell line.

Procedure:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A-549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the 5-benzyl-1,3,5-triazinane-2-thione derivatives in the appropriate cell culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells for a negative control (vehicle only) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: A Broad-Spectrum Potential

Triazine and thiadiazine-thione derivatives have been recognized for their diverse antimicrobial activities.[9] Their mechanism is often attributed to the in vivo hydrolysis of the heterocyclic framework, which releases bioactive molecules like dithiocarbamic acid and isothiocyanates.[9]

Quantitative Antimicrobial Data

The potency of antimicrobial agents is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

| Compound Class | Organism | MIC (µg/mL) | Source |

| Triazinane Derivatives | Staphylococcus aureus (MRSA) | 8.0 | [10] |

| Triazinane Derivatives | Staphylococcus aureus (MSSA) | 32.0 | [10] |

| 1,3,5-Triazine Derivatives | Escherichia coli | 50 | [11] |

| 1,3,5-Triazine Derivatives | Pseudomonas aeruginosa | 100 | [11] |

| 2,4-dihydro-3H-1,2,4-triazole-3-thione | Enterococcus faecalis | 41.79 | [12] |

| 2,4-dihydro-3H-1,2,4-triazole-3-thione | Staphylococcus epidermidis | 40.62 | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against bacterial strains.

Procedure:

-

Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in Mueller-Hinton Broth (MHB).

-

Inoculum: Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial suspension to each well containing the diluted compounds. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a prevalent neurological disorder, and the search for new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is ongoing.[13] Triazine derivatives have emerged as promising candidates, with some acting through the modulation of voltage-dependent sodium channels.[13]

In Vivo Screening Models

-

Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.[13]

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: This test helps identify agents that can treat absence seizures.[13]

Quantitative Anticonvulsant Data

Several 1,2,4-triazine and 1,2,4-triazole-3-thione derivatives have shown significant anticonvulsant activity in preclinical models.

| Compound Class | Test Model | Dose (mg/kg) | Activity / ED50 | Source |

| 5,6-bis aryl 1,2,4-triazines | MES & scPTZ | 30, 100, 300 | Active at 30 min | [13] |

| 4-Butyl-1,2,4-triazole-3-thione | MES | - | ED50 = 38.5 mg/kg | [14] |

| 5-(3-chlorophenyl)-1,2,4-triazole-3-thione | MES | - | ED50 = 35.2 mg/kg | [15] |

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

Objective: To assess the anticonvulsant activity of a test compound against electrically induced seizures.

Procedure:

-

Animal Preparation: Use adult mice, allowing them to acclimatize. Administer the test compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg).[13] A control group receives the vehicle.

-

Time Interval: Conduct the test at a predetermined time after drug administration (e.g., 30 minutes and 4 hours) to assess the onset and duration of action.[14]

-

Electroshock Application: Apply a short electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal or ear-clip electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hind-limb extension phase of the seizure.

-

Endpoint: The absence of the tonic hind-limb extension is considered the endpoint, indicating that the compound has provided protection. Calculate the percentage of protected animals at each dose.

Anti-inflammatory and Other Activities

The therapeutic potential of this scaffold extends to other areas, including anti-inflammatory and analgesic effects.

-

Anti-inflammatory: Certain triazole derivatives have been shown to inhibit the expression of pro-inflammatory cytokines like Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced macrophage cells.[16][17] One study identified a benzyl-triazole derivative that showed excellent inhibition of IL-6 expression.[16]

-

Analgesic: Some 1,3,5-triazine derivatives that act as histamine H4 receptor (H4R) antagonists have demonstrated anti-inflammatory and analgesic effects in in vivo models of inflammatory pain.[18]

Structure-Activity Relationships (SAR)

The biological activity of 5-benzyl-1,3,5-triazinane-2-thione derivatives is highly dependent on the nature and position of substituents on the core structure.

-

Antimicrobial Activity: The presence of fluoro and dinitro groups on the phenyl rings of related triazine-thione derivatives has been shown to enhance activity against certain bacterial species.[19]

-

Anticancer Activity: For N²,6-diaryl-1,3,5-triazine-2,4-diamines, a 3,4,5-trimethoxyphenyl substituent at position 6 of the triazine ring improved both the activity and selectivity against breast cancer cells.[7]

-

Anticonvulsant Activity: For 1,2,4-triazole-3-thione derivatives, having a substituent at the para position of at least one attached phenyl ring increases the probability of anticonvulsant activity.[15]

Conclusion and Future Directions

The 5-benzyl-1,3,5-triazinane-2-thione scaffold and its close analogues represent a highly promising class of compounds with a remarkable diversity of biological activities. Their demonstrated potential in oncology, infectious diseases, and neurology warrants further investigation. Future research should focus on:

-

Lead Optimization: Synthesizing new analogues based on established SAR to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent compounds to better understand their therapeutic effects and potential side effects.

-

In Vivo Efficacy: Advancing lead candidates into more complex preclinical animal models to evaluate their efficacy and safety profiles in a physiological context.

The synthetic tractability and rich pharmacology of these derivatives make them a fertile ground for the discovery of next-generation therapeutic agents.

References

-

Antimicrobial Activity Of Some New Hydrazino Triazine-Thione Derivative Compounds. (n.d.). IJRAR.org. Retrieved January 14, 2026, from [Link]

-

Exploring the antimicrobial properties of synthetic tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTTs) through in vitro and in silico antileishmanial and antibacterial studies. (2023). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Triazinane Derivatives as Possible Antimicrobial Agents. (n.d.). IOSR Journal. Retrieved January 14, 2026, from [Link]

-

3-Benzyl-5-butyl-1,3,5-thiadiazinane-2-thione. (2010). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2022). Scientific Information Database (SID). Retrieved January 14, 2026, from [Link]

-

Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2022). Journal of Medicinal and Chemical Sciences. Retrieved January 14, 2026, from [Link]

-

One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. (2020). Beilstein-Institut. Retrieved January 14, 2026, from [Link]

-

One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. (2020). Beilstein-Institut. Retrieved January 14, 2026, from [Link]

-

Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. (2020). European Journal of Medicinal Chemistry. Retrieved January 14, 2026, from [Link]

-

A structure-activity relationship study of 1,2,4-triazolo[1,5-a][10][19]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. (2013). PubMed. Retrieved January 14, 2026, from [Link]

-

Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. (2016). Der Pharma Chemica. Retrieved January 14, 2026, from [Link]

-

New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. (2022). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Triazinone Derivatives as Antibacterial and Antimalarial Agents. (2022). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. (2023). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Synthesis, combined theoretical and spectral characterization of some new 1,3,5 triazine compounds, and their in vitro biological analysis. (2022). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

-

Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. (2016). Journal of Applied Pharmaceutical Science. Retrieved January 14, 2026, from [Link]

-

Development, Potential Anticancer Activity and the Receptor Profile of Different Functionalized 1,3,5-Triazine Derivatives. (2017). PubMed. Retrieved January 14, 2026, from [Link]

-

Synthesis and anticonvulsant activity of some potent 5,6-bis aryl 1,2,4-triazines. (2007). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Recent developments on triazole nucleus in anticonvulsant compounds: a review. (2016). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Selected anticancer 1,3,5-triazines. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. (2024). Bph. Retrieved January 14, 2026, from [Link]

-

Synthesis and Anti-Inflammatory Activity Evaluation of 5-(1-Benzyl-1H-[9][10][19]Triazol-4-yl)-4-Phenyl- 4H-[3][9][19]Triazole-3-Thiol Derivatives. (2018). Pharmaceutical and Biological Evaluations. Retrieved January 14, 2026, from [Link]

-

Anticonvulsant activity data of compounds 5a~5f. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

A structure-activity relationship study of 1,2,4-triazolo[1,5-a][10][19]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. (2013). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Synthesis and Anti-Inflammatory Activity Evaluation of 5-(1-Benzyl-1H-[9][10][19]Triazol-4-yl). (2018). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. (2019). MDPI. Retrieved January 14, 2026, from [Link]

-